molecular formula C7H5FN2 B1589242 5-Fluoroimidazo[1,2-a]pyridine CAS No. 198896-12-7

5-Fluoroimidazo[1,2-a]pyridine

Cat. No.: B1589242
CAS No.: 198896-12-7
M. Wt: 136.13 g/mol
InChI Key: RGGYXWXQEYLHNF-UHFFFAOYSA-N
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Description

5-Fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring, with a fluorine atom attached to the fifth position of the imidazole ring. The unique electronic and chemical properties of the imidazopyridine skeleton make it an attractive starting point for the preparation of a broad spectrum of therapeutic agents, including antiviral, anticancer, and antibacterial compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One efficient method involves the intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions. The use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield of the desired product by reducing competing intermolecular reactions .

Another common synthetic route is the multi-component Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide. This method is well-documented in synthetic chemistry literature and is known for its versatility and robustness .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of reaction conditions and solvents is optimized to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted imidazopyridine derivatives, while radical reactions can lead to the formation of functionalized imidazopyridine compounds .

Scientific Research Applications

Synthesis of 5-Fluoroimidazo[1,2-a]pyridine Derivatives

The synthesis of this compound derivatives typically involves reactions between 2-aminopyridines and various haloketones or bromoacetophenones under basic conditions. Recent advancements have focused on optimizing these synthetic pathways to enhance yields and reduce environmental impact. For instance, the use of metal-free direct synthesis methods has gained traction, allowing for more sustainable production processes .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit key protein kinases associated with cancer progression, such as DYRK1A and CLK1. These compounds showed significant inhibitory effects with IC50 values in the micromolar range, indicating their potential as targeted cancer therapies .
  • Cholinesterase Inhibition : Compounds derived from this scaffold have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. For example, one derivative demonstrated an AChE inhibition IC50 value of 79 µM, making it a promising candidate for further development in Alzheimer’s treatment .
  • Antiviral Properties : Research has also indicated that certain derivatives possess antiviral activity against HIV. In vitro assays revealed moderate to good activity against various strains of the virus, highlighting their potential as antiviral agents .

Therapeutic Applications

The therapeutic applications of this compound derivatives span several areas:

  • Neurological Disorders : Given their cholinesterase inhibition properties, these compounds are being explored as treatments for Alzheimer's disease and other cognitive disorders.
  • Cancer Treatment : The ability to inhibit specific kinases makes these derivatives candidates for targeted cancer therapies. Their selectivity towards certain kinases could lead to reduced side effects compared to traditional chemotherapeutics.
  • Cardiovascular Health : Some imidazo[1,2-a]pyridine derivatives are under investigation for their effects on heart and circulatory failures, with existing drugs like Zolpidem and Olprinone already utilizing similar structures for clinical applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications at specific positions on the imidazo ring can significantly affect biological activity. For example:

CompoundModificationBiological ActivityIC50 Value
2hBiphenyl side chainAChE Inhibition79 µM
2j3,4-Dichlorophenyl side chainBChE Inhibition65 µM
4aSubstituted imidazo ringDYRK1A Inhibition2.6 µM

These findings emphasize the importance of structural modifications in enhancing efficacy and selectivity against target enzymes.

Case Studies

Several case studies highlight the successful application of this compound in drug development:

  • A study published in the European Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of a series of imidazo[1,2-a]pyridine derivatives aimed at inhibiting DYRK1A and CLK1 kinases. The results indicated that specific modifications led to compounds with improved selectivity and potency against these targets .
  • Another research effort focused on the anti-cholinesterase activities of new derivatives synthesized from this compound. The study confirmed that structural variations significantly influenced inhibitory potency against AChE and BChE enzymes, suggesting pathways for developing effective Alzheimer’s treatments .

Mechanism of Action

The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of methionyl-tRNA synthetase, the compound interferes with protein synthesis by binding to the active site of the enzyme and preventing the formation of methionyl-tRNA . This inhibition can lead to the disruption of essential cellular processes and ultimately result in cell death.

Biological Activity

5-Fluoroimidazo[1,2-a]pyridine is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is part of a class of heterocyclic compounds known for their broad range of biological activities. The fluorine atom at the 5-position enhances the compound's bioavailability and potency, making it a valuable scaffold in drug discovery.

Biological Activities

The compound exhibits a variety of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Antiviral : Demonstrated activity against HIV-1 and other viruses.
  • Anticancer : Inhibitory effects on tumor cell lines, showing potential as a cancer therapeutic.
  • Anti-inflammatory : Capable of reducing inflammation in various models.

Structure-Activity Relationships (SAR)

The introduction of fluorine into the imidazo[1,2-a]pyridine framework significantly influences its biological activity. Research indicates that the position and nature of substituents on the ring can alter pharmacokinetic properties and efficacy against specific targets.

Table 1: Summary of Biological Activities and IC50 Values

Activity TypeCompoundTarget/Cell LineIC50 Value (µM)
AntiviralThis compoundHIV-10.18
AnticancerCompound 9MDA-MB-468 (breast cancer)8.6
Anti-inflammatoryCompound 22ARPE-19 (retinal cells)0.082
AntimicrobialVariousBacterial strainsVaries

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of this compound derivatives against HIV-1. The lead compound exhibited an IC50 value of 0.18 µM with a selectivity index (SI) of 868, indicating strong antiviral activity with minimal toxicity to host cells .

Case Study 2: Anticancer Properties

In another investigation, derivatives were tested on breast cancer cell lines (MDA-MB-468). Compound 9 showed significant cytotoxicity with an IC50 value of 8.6 nM, suggesting its potential as a chemotherapeutic agent .

Case Study 3: Anti-inflammatory Mechanism

Research on compound 22 demonstrated its ability to inhibit inflammatory responses in human retinal pigment epithelial cells. This compound reduced oxidative stress markers associated with obesity-related inflammation .

Pharmacokinetics and Bioavailability

Fluorination at the 5-position has been shown to enhance both oral bioavailability and central nervous system (CNS) penetration. For example, compounds incorporating the 5-fluoroimidazo[4,5-b]pyridine moiety exhibited improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Q & A

Q. What are the common synthetic routes for 5-Fluoroimidazo[1,2-a]pyridine derivatives?

Answer:
The synthesis of this compound derivatives often involves intramolecular nucleophilic aromatic substitution under basic conditions. A key method includes:

  • One-pot synthesis : Utilizing tert-butanol as a solvent instead of methanol to suppress competing intermolecular reactions, achieving yields up to 85% for tetracyclic derivatives .
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency, with yields characterized via 1H^1H-NMR, FTIR, and LC-MS .
  • Multicomponent reactions : Enable rapid functionalization, such as coupling with dihydropyrimidine precursors in DMF or acetonitrile under reflux .

Table 1: Optimization of Solvent Effects

SolventYield (%)Key Advantage
tert-Butanol85Reduces intermolecular side reactions
Methanol60Lower yield due to competing pathways

Q. How can reaction conditions be optimized for intramolecular cyclization of 5-Fluoroimidazo[1,2-a]pyridines?

Answer:
Critical parameters include:

  • Solvent choice : Non-nucleophilic solvents like tert-butanol enhance cyclization efficiency by minimizing side reactions .
  • Temperature : Reactions performed at 50–60°C under microwave irradiation improve kinetics .
  • Catalysts : Bases like DABCO or Na2_2CO3_3 facilitate cyclization in solvent-free conditions .
  • Monitoring : Use TLC or HPLC to track progress, followed by purification via silica gel chromatography .

Advanced Tip : Employ flow chemistry for scalable synthesis, optimizing residence time and pressure for high-throughput applications .

Q. What spectroscopic techniques validate the structure of this compound derivatives?

Answer:

  • 1H^1H- and 13C^{13}C-NMR : Confirm substituent positions and coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for aromatic protons) .
  • FTIR : Identify functional groups (e.g., C=O stretch at 1722 cm1^{-1}) .
  • LC-MS : Determines molecular ion peaks (e.g., [M+H]+^+ at m/z 289) .
  • X-ray crystallography : Resolves planarity of the fused ring system and substituent geometry .

Table 2: Key Spectral Data for a Representative Derivative

Compound1H^1H-NMR (δ, ppm)FTIR (cm1^{-1})LC-MS (m/z)
5y7.35 (d, J=8.2 Hz)1722 (C=O)376.2 [M+H]+^+

Q. How to analyze structure-activity relationships (SAR) for anticancer activity?

Answer:

  • Substituent effects : Electron-donating groups (e.g., -NH2_2) at position 3 enhance activity, while electron-withdrawing groups (e.g., -NO2_2) reduce it .
  • Regioisomer studies : Compare 6-bromo vs. 3-bromo derivatives; position-specific halogens influence binding to biological targets .
  • Bioassays : Test cytotoxicity against HCT-116 (colon cancer) or MCF-7 (breast cancer) cell lines using MTT assays. IC50_{50} values <10 μM indicate high potency .

Table 3: SAR Trends for Anticancer Activity

Substituent (Position)Electronic EffectIC50_{50} (μM)
-NH2_2 (3)Donating2.1
-NO2_2 (3)Withdrawing32.5
-Br (6)Neutral12.8

Q. How to address contradictions in substituent effects across studies?

Answer:

  • Replicate experiments : Ensure consistent assay conditions (e.g., cell line, incubation time) .
  • Purity validation : Use HPLC (>95% purity) to exclude impurities affecting bioactivity .
  • Statistical analysis : Apply ANOVA to compare datasets; meta-analysis to reconcile divergent trends .
  • Computational modeling : Perform DFT calculations to predict electronic effects or docking studies to assess target binding .

Example : A study showing -NO2_2 enhances activity in one context but reduces it in another may reflect differences in target protein electrostatic environments .

Q. What methodologies evaluate anti-mycobacterial activity of this compound derivatives?

Answer:

  • Microplate Alamar Blue assay : Quantifies growth inhibition of Mycobacterium tuberculosis H37Rv. MIC values ≤0.05 μg/mL indicate high efficacy .
  • Resazurin reduction test : Measures metabolic activity; fluorescence correlates with viability .
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects over 7–14 days .

Advanced Design : Combine with proteomics to identify disrupted pathways (e.g., enoyl-ACP reductase inhibition) .

Q. How to design derivatives for improved pharmacokinetic properties?

Answer:

  • LogP optimization : Introduce polar groups (e.g., -OH, -COOCH3_3) to enhance solubility while maintaining LogP <5 .
  • Metabolic stability : Replace labile esters with amides; use deuterated analogs to prolong half-life .
  • In silico screening : Predict ADMET properties using SwissADME or pkCSM .

Case Study : N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl) derivatives showed 3-fold higher bioavailability than parent compounds due to reduced CYP450 metabolism .

Q. What strategies resolve low yields in multicomponent reactions?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., L-proline) .
  • Solvent mixtures : Use DCM/MeOH (1:2 v/v) to balance solubility and reactivity .
  • Microwave assistance : Achieve 70–80% yields in 10 minutes vs. 24 hours conventionally .

Table 4: Yield Improvement via Microwave Assistance

Reaction Time (min)Conventional Yield (%)Microwave Yield (%)
102578

Properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGYXWXQEYLHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450340
Record name 5-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198896-12-7
Record name 5-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-6-formylaminopyridine (5 g) was dissolved in 50 mL of ethanol. To the solution was added 23.5 mL (4 equivalents) of 40% chloroacetaldehyde. The mixture was stirred for one hour under reflux. The reaction mixture was gradually cooled to room temperature, to which were added a 1N—HCl aqueous solution (100 mL) and ethyl acetate (100 mL). The ethyl acetate solution was subjected to extraction with a 1N—HCl aqueous solution (100 mL×2). The aqueous solutions were combined, to which was added NaHCO3 for neutralization (pH 0.35-7.30). To the neutralized aqueous solution was added ethyl acetate (100 mL×3) to extract the product. The extract solutions were combined and dried over magnesium sulfate, which was concentrated under reduced pressure to afford 5-fluoroimidazo[1,2-a]pyridine as a black liquid product (1.5 g, yield 31%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
31%

Synthesis routes and methods II

Procedure details

2-Amino-6-fluoropyridine (12 g) was completely dissolved in 120 mL of distilled water at 60° C. To the solution was added 35 mL (2 equivalents) of 40% chloroacetaldehyde. The mixture was stirred for 3 hours at 60° C. The reaction mixture was gradually cooled to room temperature, to which were added a 1N—HCl aqueous solution (50 mL) and ethyl acetate (150 mL). The ethyl acetate solution was subjected to extraction with a 1N—HCl aqueous solution (100 mL). The extract was mixed with the aqueous solution. To this aqueous solution was added NaHCO3 for neutralization (pH 0.35-7.30). To the neutralized aqueous solution was added a mixture of ethyl acetate and THF (4:1) (150 mL×3) to extract the product. The extract solutions were combined and dried over anhydrous magnesium sulfate, which was concentrated under reduced pressure to afford 5-fluoroimidazo[1,2-a]pyridine as a black liquid product (9.5 g, yield 65%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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